molecular formula C10H21ClN2O B12282576 cis-4-Piperazin-1-yl-cyclohexanol hydrochloride

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride

Cat. No.: B12282576
M. Wt: 220.74 g/mol
InChI Key: KLZFGYXORJDMIB-UHFFFAOYSA-N
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Description

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride is a chemical compound with the molecular formula C10H21ClN2O. It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a piperazine ring. This compound is often used in pharmaceutical research due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Piperazin-1-yl-cyclohexanol hydrochloride typically involves the reaction of cyclohexanone with piperazine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of cis-4-Piperazin-1-yl-cyclohexanol hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • trans-4-Piperazin-1-yl-cyclohexanol hydrochloride
  • 4-Piperazin-1-yl-cyclohexanone hydrochloride
  • 4-Piperazin-1-yl-cyclohexanol

Uniqueness

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its trans isomer and other similar compounds .

Biological Activity

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring attached to a cyclohexanol moiety. Its stereochemistry plays a crucial role in its biological activity, differentiating it from its trans isomer and other related compounds.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The piperazine ring can bind to neurotransmitter receptors, influencing neurotransmission and potentially modulating physiological responses.

Key Mechanisms:

  • Receptor Binding: The compound has been shown to interact with serotonin and dopamine receptors, which are vital for mood regulation and cognitive function.
  • Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity: Preliminary studies suggest potential anticancer properties, particularly against specific cancer cell lines.
  • Antimicrobial Effects: The compound has shown antibacterial and antifungal activity in vitro.
  • Neurological Effects: Its interaction with neurotransmitter systems suggests possible anxiolytic or antidepressant effects.

Table 1: Biological Activities of this compound

Activity TypeObservationsReference
AntitumorInhibits MCF-7 cell viability (IC50: 5.56 μM)
AntibacterialEffective against S. enteritidis and P. aeruginosa
NeurologicalInduces seizure activity in mouse models

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The compound demonstrated significant cytotoxicity, with an IC50 value of 5.56 μM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In vitro tests revealed that this compound exhibited promising antibacterial activity against various strains, including Salmonella enteritidis. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with its trans isomer and other piperazine derivatives.

Table 2: Comparison of Biological Activities

CompoundAntitumor ActivityAntimicrobial ActivityNeurological Effects
cis-4-Piperazin-1-yl-cyclohexanolHigh (IC50: 5.56 μM)ModerateInduces seizures
trans-4-Piperazin-1-yl-cyclohexanolLowLowMinimal

Properties

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

4-piperazin-1-ylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h9-11,13H,1-8H2;1H

InChI Key

KLZFGYXORJDMIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2CCNCC2)O.Cl

Origin of Product

United States

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